

p-Anisic Acid-13C6: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *p*-Anisic acid-13C6

Cat. No.: B3333578

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Abstract

This technical guide provides a comprehensive overview of **p-Anisic acid-13C6**, a stable isotope-labeled form of p-Anisic acid, for researchers, scientists, and professionals in drug development. This document details its chemical properties, biological activities, and applications, with a focus on its use as an internal standard for quantitative analysis. Detailed experimental protocols, quantitative data summaries, and diagrams of relevant biological pathways and experimental workflows are provided to facilitate its practical application in a laboratory setting.

Introduction

p-Anisic acid (4-methoxybenzoic acid) is a naturally occurring compound found in anise and other plants, known for its antiseptic, antimicrobial, and anti-inflammatory properties.[1][2] Its stable isotope-labeled counterpart, **p-Anisic acid-13C6**, serves as an invaluable tool in analytical and research applications, particularly as a tracer and an internal standard for quantitative analyses by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS).[3][4] The incorporation of six carbon-13 atoms provides a distinct mass shift, enabling precise and accurate quantification of the unlabeled p-Anisic acid in complex biological matrices.

Chemical and Physical Properties

The key chemical and physical properties of **p-Anisic acid-13C6** are summarized in the table below.

Property	Value	Reference
CAS Number	1173022-97-3	--INVALID-LINK--
Molecular Formula	C ₂ ¹³ C ₆ H ₈ O ₃	--INVALID-LINK--
Molecular Weight	158.10 g/mol	--INVALID-LINK--
Appearance	White crystalline solid	--INVALID-LINK--
Solubility	Insoluble in water; highly soluble in alcohols, ether, and ethyl acetate	--INVALID-LINK--

Biological Activities and Mechanisms of Action

p-Anisic acid exhibits a range of biological activities. While research on the biological effects of **p-Anisic acid-13C6** itself is limited, the biological activities of the unlabeled compound are well-documented and are summarized below. **p-Anisic acid-13C6** is primarily used to trace and quantify these activities.

Antimicrobial Activity

p-Anisic acid is effective against various bacteria, yeasts, and molds, making it a useful preservative in cosmetics and personal care products.^{[5][6]} Its mechanism of action involves penetrating the microbial cell membrane, leading to a decrease in the intracellular pH, which ultimately results in cell death.^[6]

Tyrosinase Inhibition

p-Anisic acid acts as a noncompetitive inhibitor of tyrosinase, the key enzyme in melanin synthesis.^{[4][7]} This inhibitory action makes it a compound of interest for applications in treating hyperpigmentation.^[8]

Anti-inflammatory and Antihemorrhagic Activity

The compound has demonstrated anti-inflammatory properties. It is suggested to inhibit the arachidonic acid receptor signaling pathway, which is involved in inflammation.[\[9\]](#) Additionally, it exhibits antihemorrhagic effects by inhibiting platelet aggregation and the coagulation pathway.[\[9\]](#)

Antidiabetic Properties

Studies have shown that p-Anisic acid can modulate insulin secretion and calcium mobilization in pancreatic cells, suggesting potential antidiabetic activity.[\[9\]](#) Conjugates of p-Anisic acid with lysophosphatidylcholine have been shown to induce glucose-stimulated insulin secretion (GSIS).[\[9\]](#)[\[10\]](#)

Quantitative Data Summary

The following tables summarize key quantitative data related to the biological activities of p-Anisic acid.

Table 1: Inhibitory Concentrations of p-Anisic Acid

Activity	Metric	Value	Reference
Tyrosinase Inhibition	IC_{50}	0.60 mM	[7]
Tyrosinase Inhibition	K_i	0.603 mM	[7]

Table 2: Effective Concentrations of p-Anisic Acid in Biological Models

Activity	Model	Effective Concentration	Reference
Anxiolytic Effects	Mice (oral, single dose)	10-30 mg/kg	--INVALID-LINK--
Antidiabetic Effects	STZ-HFD induced T2DM rats (oral, daily)	25-100 mg/kg	--INVALID-LINK--

Experimental Protocols

Protocol for Tyrosinase Inhibition Assay

This protocol is adapted from studies on the tyrosinase inhibitory activity of p-Anisic acid.[\[4\]](#)[\[7\]](#)[\[8\]](#)[\[11\]](#)

Materials:

- Mushroom tyrosinase (EC 1.14.18.1)
- L-DOPA (L-3,4-dihydroxyphenylalanine)
- p-Anisic acid
- Phosphate buffer (0.25 M, pH 6.8)
- Dimethyl sulfoxide (DMSO)
- 96-well microplate
- Microplate spectrophotometer

Procedure:

- Prepare a stock solution of p-Anisic acid in DMSO.
- In a 96-well plate, add 20 μ L of various concentrations of the p-Anisic acid solution. For the control, add 20 μ L of DMSO.
- Add 50 μ L of mushroom tyrosinase solution to each well and incubate at 25°C for 10 minutes.
- To initiate the reaction, add 30 μ L of L-DOPA solution to each well.
- Immediately measure the absorbance at 475 nm every minute for 30-60 minutes using a microplate reader.
- Calculate the rate of reaction (slope) for each concentration.

- The percent inhibition is calculated using the following formula: % Inhibition = [(Slope of Control - Slope of Sample) / Slope of Control] x 100
- The IC₅₀ value can be determined by plotting the percent inhibition against the concentration of p-Anisic acid.

Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of p-Anisic acid against a target microorganism.[\[12\]](#)[\[13\]](#)[\[14\]](#)

Materials:

- p-Anisic acid
- Appropriate broth medium (e.g., Mueller-Hinton Broth)
- Target microorganism culture
- 96-well microplate
- Sterile saline or broth
- 0.5 McFarland standard
- Incubator

Procedure:

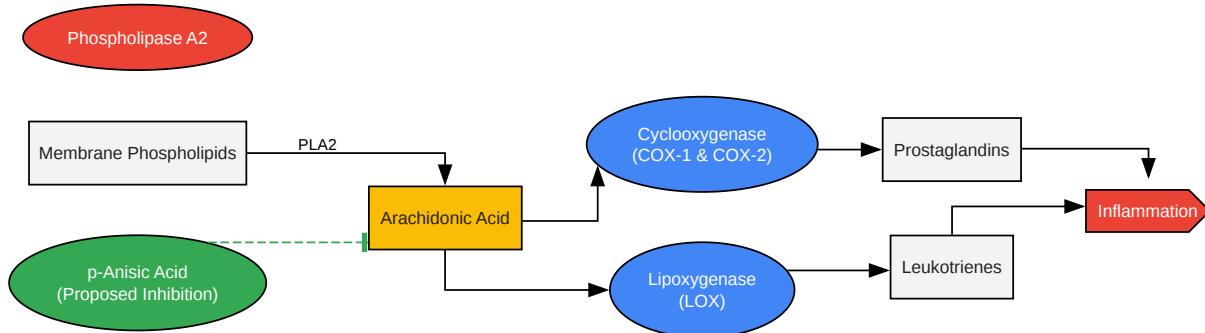
- Prepare a stock solution of p-Anisic acid in a suitable solvent.
- Perform serial two-fold dilutions of the p-Anisic acid stock solution in the broth medium in a 96-well plate.
- Prepare an inoculum of the target microorganism by suspending colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

- Dilute the standardized inoculum to achieve a final concentration of approximately 5×10^5 CFU/mL in each well.
- Inoculate each well of the microplate with the diluted bacterial suspension. Include a positive control (microorganism with no p-Anisic acid) and a negative control (broth only).
- Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for many bacteria).
- The MIC is determined as the lowest concentration of p-Anisic acid that shows no visible growth.

Signaling Pathways and Experimental Workflows

Proposed Interaction with the Arachidonic Acid Pathway

p-Anisic acid's anti-inflammatory effects are suggested to be mediated through the inhibition of the arachidonic acid pathway.^[9] This pathway is crucial for the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes.^{[2][15]}

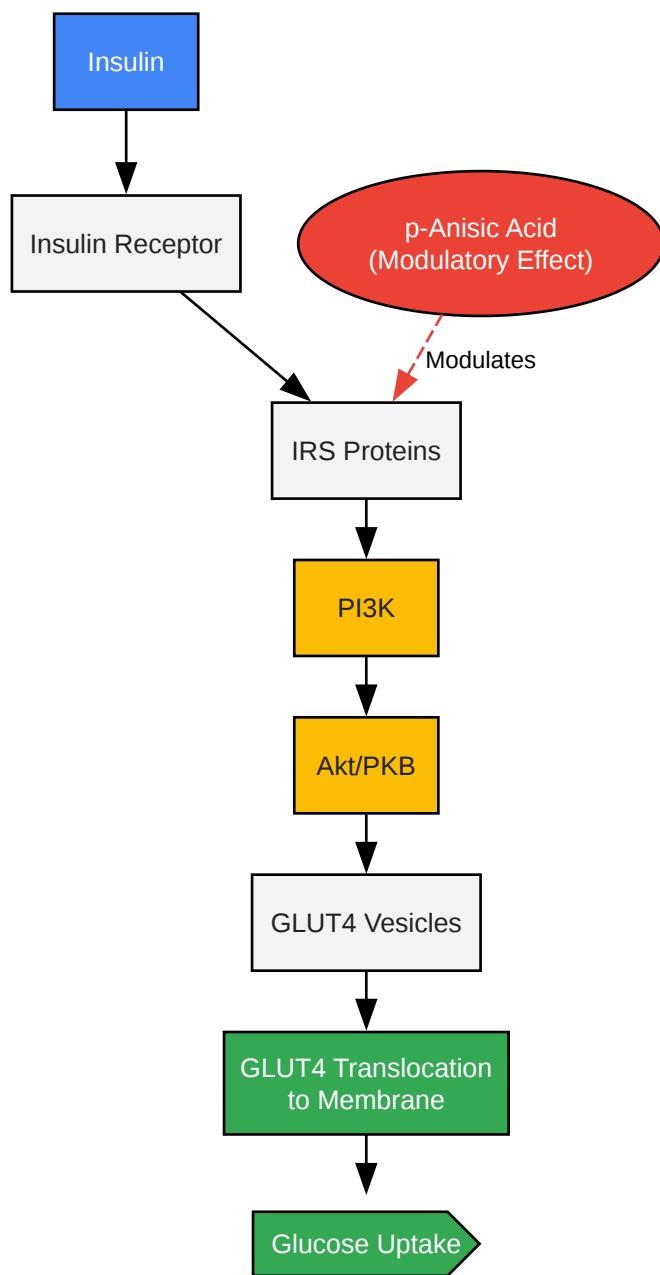


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Caption: Proposed inhibition of the arachidonic acid pathway by p-Anisic acid.

Involvement in Insulin Secretion Signaling

p-Anisic acid and its derivatives have been shown to modulate glucose-stimulated insulin secretion (GSIS).^{[9][10]} The insulin signaling pathway is a complex cascade that ultimately leads to glucose uptake by cells.

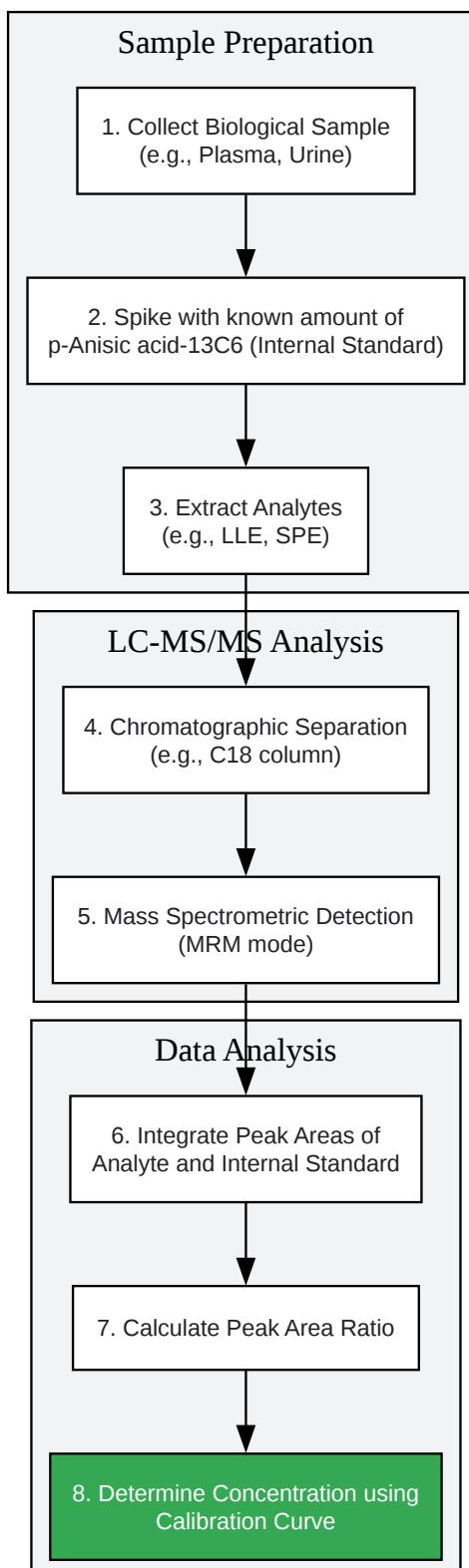


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Caption: Simplified insulin signaling pathway and the potential modulatory role of p-Anisic acid.

Workflow for Quantification using p-Anisic Acid-13C6 as an Internal Standard

p-Anisic acid-13C6 is an ideal internal standard for the accurate quantification of p-Anisic acid in biological samples using LC-MS/MS.[3][4]

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Caption: Workflow for quantification of p-Anisic acid using **p-Anisic acid-13C6** as an internal standard.

Conclusion

p-Anisic acid-13C6 is a critical tool for researchers studying the pharmacokinetics, metabolism, and biological activities of p-Anisic acid. Its use as an internal standard ensures high accuracy and precision in quantitative analytical methods. This guide provides essential information and protocols to support the effective application of **p-Anisic acid-13C6** in research and development.

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